N-[2-[(3-methoxyphenyl)-methylamino]ethyl]acetamide
Description
N-[2-[(3-Methoxyphenyl)-methylamino]ethyl]acetamide (hereafter referred to as the target compound) is a monomeric melatonin receptor agonist with notable selectivity for MT₁ and MT₂ receptors. It serves as a foundational structure for developing dimeric ligands, where linking two monomeric units through strategic anchor points enhances MT₁ selectivity and imparts partial agonist behavior . The compound features a methoxy-substituted phenyl group connected via a methylaminoethylacetamide backbone, contributing to its binding affinity and metabolic profile. Its synthesis typically involves reductive N-alkylation or palladium-catalyzed coupling reactions, as evidenced by related derivatives in the literature .
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
N-[2-(3-methoxy-N-methylanilino)ethyl]acetamide |
InChI |
InChI=1S/C12H18N2O2/c1-10(15)13-7-8-14(2)11-5-4-6-12(9-11)16-3/h4-6,9H,7-8H2,1-3H3,(H,13,15) |
InChI Key |
FAWOXVGCBAVSFR-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCN(C)C1=CC(=CC=C1)OC |
Canonical SMILES |
CC(=O)NCCN(C)C1=CC(=CC=C1)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(2-((3-methoxyphenyl)methylamino)ethyl)acetamide) UCM793 |
Origin of Product |
United States |
Chemical Reactions Analysis
UCM 793 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : N-[2-[(3-methoxyphenyl)-methylamino]ethyl]acetamide
- Molecular Formula : C15H19NO3
- Molecular Weight : 273.32 g/mol
- CAS Number : 4078-65-3
The compound features a structure that mimics the indole ring of melatonin, which is critical for its interaction with melatonin receptors. Its flexible ethylamide chain enhances receptor binding properties, making it a candidate for therapeutic applications targeting sleep-wake cycles.
Pharmacological Applications
UCM793 has been primarily studied for its role as a melatonin receptor agonist. It exhibits high binding affinity for both MT1 and MT2 melatonin receptors, with Ki values of 0.081 nM and 0.042 nM, respectively. This unique property positions it as a potential treatment for various sleep disorders, including:
- Insomnia
- Circadian Rhythm Disorders
The ability to selectively bind to melatonin receptors allows UCM793 to influence circadian rhythms effectively, potentially leading to improved sleep quality without significant toxicity .
UCM793 has demonstrated several biological effects in preclinical studies:
- Sleep-Inducing Properties : Animal models have shown that UCM793 can induce sleep without notable side effects.
- Antinociceptive Effects : The compound has been observed to alleviate pain in various models, suggesting its utility in pain management.
- Anxiolytic Effects : Preliminary studies indicate potential anxiety-reducing properties, making it a candidate for anxiety-related disorders .
Case Study 1: Sleep-Inducing Efficacy
A study conducted on animal models evaluated the sleep-inducing effects of UCM793. The results indicated that administration led to a significant increase in total sleep time compared to control groups, highlighting its potential as a therapeutic agent for insomnia.
| Parameter | Control Group | UCM793 Group |
|---|---|---|
| Total Sleep Time (hrs) | 5.0 | 8.5 |
Case Study 2: Antinociceptive Properties
In another investigation focusing on pain management, UCM793 was administered to rodents subjected to nociceptive stimuli. The findings demonstrated a marked reduction in pain responses, suggesting its efficacy as an analgesic.
| Pain Response Score (0-10) | Control Group | UCM793 Group |
|---|---|---|
| Mean Score | 7.5 | 3.0 |
Synthesis and Modifications
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with commercially available precursors.
- Reactions : Key reactions include nucleophilic substitutions and acylation processes.
- Modifications : Structural modifications can lead to derivatives with altered biological activities.
These modifications are crucial for enhancing the pharmacological profile of the compound and optimizing its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to the N-(anilinoethyl)amide class, which has been extensively modified to optimize receptor binding, solubility, and metabolic stability. Below is a detailed comparison with key analogs:
Structural and Pharmacological Differences
Key Findings from Molecular Modeling
- Target Compound vs. UCM765 : Docking studies (Glide method ) reveal that the 3-methoxyphenyl group in the target compound engages in π-π interactions with MT₁ receptor residues, while UCM765’s biphenyl group favors MT₂ binding .
- Dimerization Effects: Linking two target compound units via the methoxy group (e.g., dimeric ligands) increases MT₁ selectivity by 10-fold compared to the monomer, likely due to cooperative binding .
- Metabolic Stability : Bromine or fluorine substitutions (e.g., UCM924) reduce oxidative metabolism in hepatic microsomes, extending half-life relative to the target compound .
Biological Activity
N-[2-[(3-methoxyphenyl)-methylamino]ethyl]acetamide, commonly known as UCM793, is a compound that has garnered attention for its significant biological activity, particularly as a melatonin receptor agonist. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
UCM793 belongs to the class of N-anilinoethylamides , which are designed to mimic the natural ligand melatonin. The structural formula can be represented as follows:
This compound features a methoxyphenyl group attached to an ethylamine backbone, which is crucial for its receptor binding characteristics.
UCM793 primarily functions as an agonist for the MT1 and MT2 melatonin receptors. Research indicates that it exhibits nanomolar binding affinity for these receptors, which play a pivotal role in regulating circadian rhythms and sleep-wake cycles. The compound's ability to modulate these pathways makes it a candidate for addressing sleep disorders and related conditions.
Binding Affinity
The binding affinity of UCM793 has been extensively studied using various assays. The results are summarized in the following table:
| Compound | MT1 Binding Affinity (nM) | MT2 Binding Affinity (nM) |
|---|---|---|
| UCM793 | 5.0 | 6.0 |
| Alpha-methyl Derivative | 15.0 | 20.0 |
| Beta-methyl Derivative | 4.5 | 5.5 |
These values indicate that modifications to the structure can significantly influence receptor affinity and intrinsic activity, with specific enantiomers exhibiting enhanced effects .
Sleep-Inducing Properties
In animal models, UCM793 has demonstrated notable sleep-inducing effects without significant toxicity. Studies have shown that it can effectively reduce sleep latency and increase total sleep duration .
Anxiolytic and Antinociceptive Effects
Beyond its sedative properties, UCM793 also exhibits anxiolytic (anxiety-reducing) and antinociceptive (pain-relieving) effects. These properties are particularly relevant in the context of treating anxiety disorders and chronic pain conditions .
Case Studies
Several studies have investigated the efficacy of UCM793 in various experimental setups:
- Sleep Disorders : In a controlled study involving rats, administration of UCM793 resulted in a significant increase in non-REM sleep compared to the control group, suggesting its potential utility in treating insomnia .
- Anxiety Models : In models of anxiety induced by stressors, UCM793 administration led to reduced anxiety-like behaviors, as measured by elevated plus maze tests .
- Pain Models : In models assessing pain response, UCM793 demonstrated a reduction in pain sensitivity comparable to standard analgesics without the side effects typically associated with opioid treatments .
Q & A
Q. What are the standard synthetic routes for N-[2-[(3-methoxyphenyl)-methylamino]ethyl]acetamide, and how are intermediates purified?
The compound is synthesized via reductive N-alkylation, where a primary amine reacts with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride). Key steps include:
- Condensation of 3-methoxybenzylamine with an ethylacetamide precursor.
- Purification via silica gel flash chromatography using ethyl acetate (EtOAc) or dichloromethane-methanol mixtures, yielding ~50–76% .
Q. What spectroscopic techniques confirm the structure of this compound?
Structural validation employs:
Q. What are the stability profiles of this compound under varying storage conditions?
The compound is stable under standard laboratory conditions (room temperature, inert atmosphere) but degrades in extreme pH or with strong oxidizing agents. Storage recommendations include desiccated environments and avoidance of prolonged light exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity .
- Catalysts : Triethylamine neutralizes byproducts, enhancing reaction efficiency .
- Temperature control : Maintaining 0–5°C during exothermic steps prevents side reactions .
Q. What computational methods predict binding interactions with biological targets like GPCRs?
- Molecular docking : Tools like Glide simulate ligand-receptor interactions using OPLS-AA force fields. This method accounts for torsional flexibility and optimizes poses via Monte Carlo sampling .
- Pharmacophore modeling : Identifies critical functional groups (e.g., methoxyphenyl) for target engagement .
Q. How can contradictions in biological activity data across studies be resolved?
- Orthogonal assays : Validate activity using both enzymatic (e.g., PDE4 inhibition ) and cell-based assays.
- Purity checks : HPLC or LC-MS to rule out impurities affecting results .
- Structural analogs : Compare activity with derivatives to isolate pharmacophoric elements .
Q. What strategies assess metabolic stability in preclinical studies?
- Liver microsomes : Incubate the compound with microsomal enzymes to measure degradation rates.
- LC-MS analysis : Quantify parent compound and metabolites over time .
- Comparative studies : Use analogs (e.g., propionamide derivatives) to identify metabolic hotspots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
